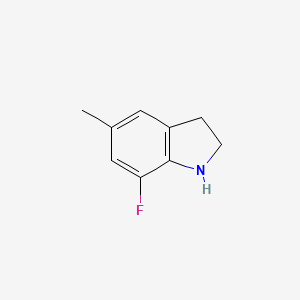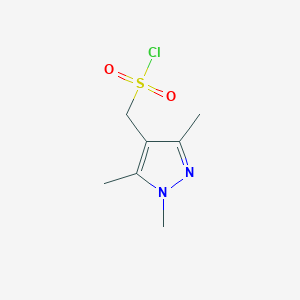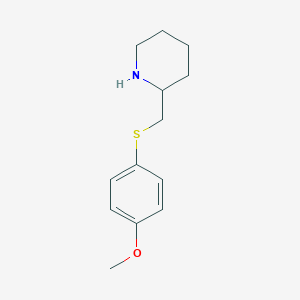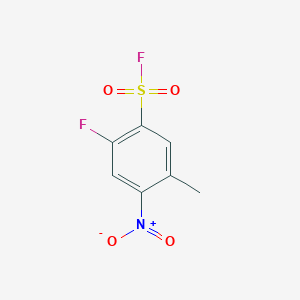![molecular formula C12H20N2O3 B13247403 3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol](/img/structure/B13247403.png)
3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol is a complex organic compound that features a unique combination of oxadiazole and oxolane rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol typically involves multiple steps. One common route includes the formation of the oxadiazole ring through a cyclization reaction involving an amidoxime and an organic nitrile. The oxolane ring can be introduced via a subsequent cyclization step. Reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid and zinc chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反応の分析
Types of Reactions
3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce oxadiazole or oxolane rings.
Substitution: This reaction can replace hydrogen atoms with other substituents, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.
科学的研究の応用
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be explored for its potential therapeutic effects, particularly in the treatment of diseases where oxadiazole derivatives have shown promise.
作用機序
The mechanism of action of 3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol is not fully understood. it is believed to interact with molecular targets through its oxadiazole and oxolane rings. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets would require further investigation to elucidate .
類似化合物との比較
Similar Compounds
3-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride: This compound shares the oxadiazole ring but differs in the presence of a piperidine ring instead of an oxolane ring.
tert-Butyl (3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methylcarbamate: This compound also contains an oxadiazole ring but has a different substituent pattern.
Uniqueness
3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol is unique due to its combination of oxadiazole and oxolane rings, which may confer distinct chemical and biological properties
特性
分子式 |
C12H20N2O3 |
|---|---|
分子量 |
240.30 g/mol |
IUPAC名 |
3-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol |
InChI |
InChI=1S/C12H20N2O3/c1-8-5-12(15,7-16-8)6-9-13-10(14-17-9)11(2,3)4/h8,15H,5-7H2,1-4H3 |
InChIキー |
JJASSCIQVISDRW-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CO1)(CC2=NC(=NO2)C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert-Butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate](/img/structure/B13247355.png)
![7-Chlorothieno[2,3-c]pyridine-4-carboxamide](/img/structure/B13247360.png)




![1-{[(4-Fluoro-2-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B13247390.png)


![tert-butyl 6-(trifluoromethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13247416.png)
